molecular formula C15H14BrN3 B5659472 (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine

(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine

Cat. No. B5659472
M. Wt: 316.20 g/mol
InChI Key: DAMPPXDFGMIGTC-UHFFFAOYSA-N
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Description

(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. In

Mechanism of Action

The mechanism of action of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is not yet fully understood, but it is believed to exert its antiproliferative and neuroprotective effects through the inhibition of specific enzymes and proteins involved in cell growth and survival pathways.
Biochemical and Physiological Effects
(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been found to inhibit the activity of specific kinases and transcription factors involved in cell growth and survival pathways. In neurodegenerative disease models, (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been shown to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is its relatively simple synthesis method, which allows for easy production and testing in the laboratory. However, its low solubility in water can make it challenging to work with in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine.

Future Directions

For (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine research include further investigation into its mechanism of action and potential therapeutic applications, as well as the development of more soluble analogs for improved efficacy and ease of use in laboratory experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine.

Synthesis Methods

The synthesis of (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine involves the reaction of 4-bromobenzaldehyde with 1-methyl-1H-benzimidazole-2-methanamine in the presence of a reducing agent such as sodium borohydride. The reaction yields (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a white solid with a melting point of 174-176°C.

Scientific Research Applications

(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential applications in medicinal chemistry as a potential drug candidate. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. (4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMPPXDFGMIGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320258
Record name 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

331851-46-8
Record name 4-bromo-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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